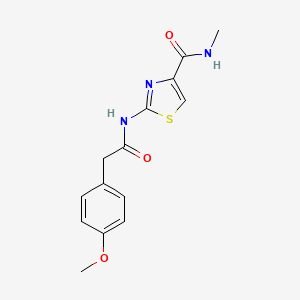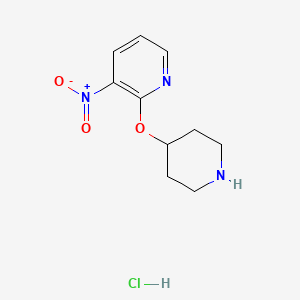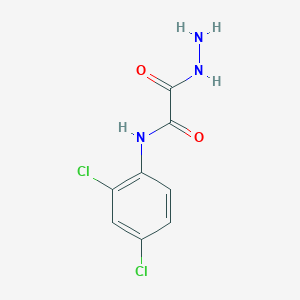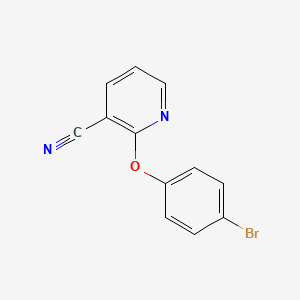![molecular formula C23H23N5O2S B2738400 N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 387882-36-2](/img/structure/B2738400.png)
N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular formula of the compound is C22H24N4O2S2 and it has a molecular weight of 440.58. The exact molecular structure is not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Evaluation
Research has been conducted on heterocyclic compounds, including pyrazole and 1,3,4-oxadiazole derivatives, to evaluate their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing potential in drug discovery and design (Faheem, 2018).
Antitumor Activities
Some derivatives, including pyridines and pyrazolo[1,5-a]pyrimidines, have exhibited potent antitumor cytotoxic activity in vitro using different human cancer cell lines. This suggests the compound's potential role in developing new cancer therapies (Ahmed et al., 2009).
CDK2 Inhibitors and Anti-Proliferative Activity
The compound has served as a basis for the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives, aiming to inhibit the CDK2 enzyme. These studies also included cytotoxicity testing against various human cancer cell lines, offering insights into the design of novel anticancer drugs (Abdel-Rahman et al., 2021).
Anti-Soybean Lipoxygenase, Anti-Xanthine Oxidase, and Cytotoxic Activities
Synthesized pyranotriazolopyrimidines have been evaluated for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These compounds have shown moderate to weak inhibition but significant cytotoxic activities against certain cancer cell lines, highlighting their therapeutic potential (Ben Saïd et al., 2016).
Antimicrobial Activity
Several studies have focused on the synthesis of new heterocycles incorporating the antipyrine moiety, including the compound of interest. These synthesized compounds have been tested and evaluated as antimicrobial agents, demonstrating the compound's role in developing new antimicrobial therapies (Bondock et al., 2008).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with N-cyclohexyl-2-bromoacetamide.", "Starting Materials": [ "5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "N-cyclohexyl-2-bromoacetamide" ], "Reaction": [ "Step 1: Dissolve 5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol (1.0 equiv) and N-cyclohexyl-2-bromoacetamide (1.2 equiv) in DMF.", "Step 2: Add K2CO3 (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide as a yellow solid." ] } | |
CAS-Nummer |
387882-36-2 |
Produktname |
N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
Molekularformel |
C23H23N5O2S |
Molekulargewicht |
433.53 |
IUPAC-Name |
N-cyclohexyl-2-[(5-naphthalen-1-yl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c29-20(25-16-9-2-1-3-10-16)14-31-23-26-21-18(13-24-27-21)22(30)28(23)19-12-6-8-15-7-4-5-11-17(15)19/h4-8,11-13,16H,1-3,9-10,14H2,(H,24,27)(H,25,29) |
InChI-Schlüssel |
OHDCBMQYCVDYBZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC5=CC=CC=C54 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



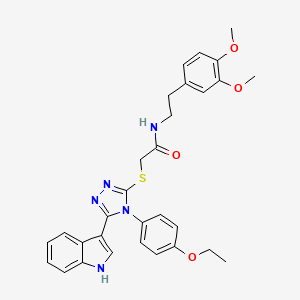
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
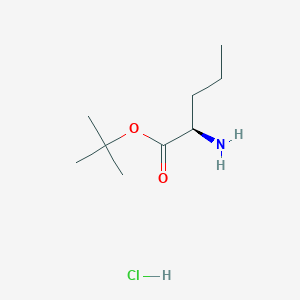

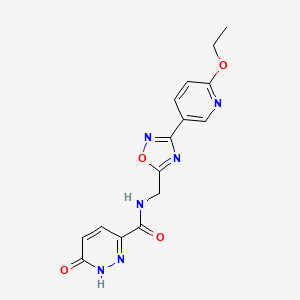
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)
